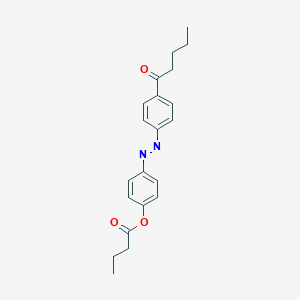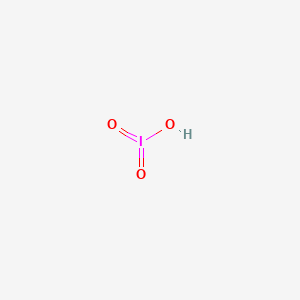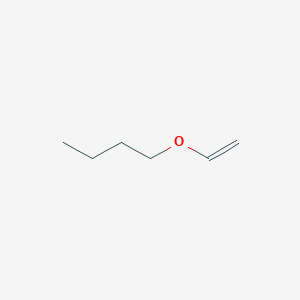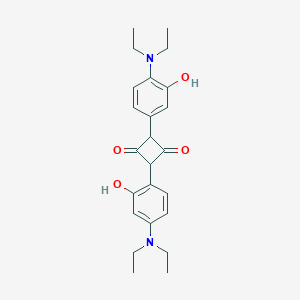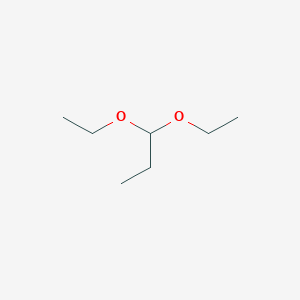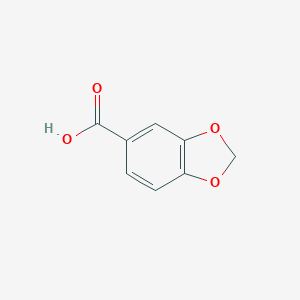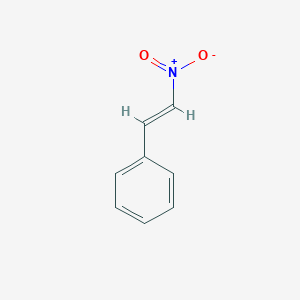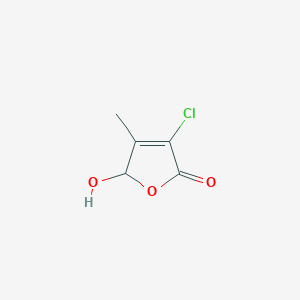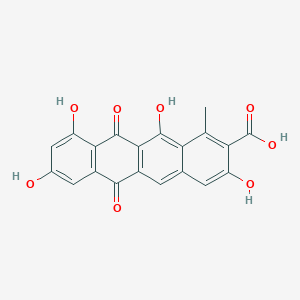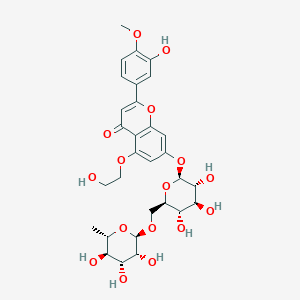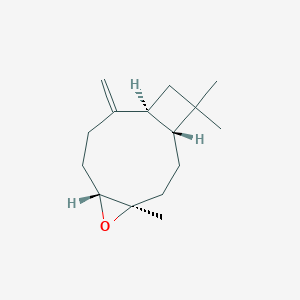
Caryophylleneoxid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Caryophyllenoxid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Caryophyllenoxid übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es interagiert mit Cannabinoid-Rezeptoren, insbesondere mit CB2-Rezeptoren, um entzündungshemmende und analgetische Wirkungen auszuüben . Darüber hinaus wurde gezeigt, dass es Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen induziert .
Ähnliche Verbindungen:
Caryophyllen: Die Stammverbindung von Caryophyllenoxid, bekannt für ihre entzündungshemmenden und analgetischen Eigenschaften.
Humulen: Ein weiteres Sesquiterpen mit ähnlichen biologischen Aktivitäten.
Bisabolol: Ein Sesquiterpenalkohol mit entzündungshemmenden und antimikrobiellen Eigenschaften.
Einzigartigkeit: Caryophyllenoxid ist aufgrund seiner Epoxid-Funktionellgruppe einzigartig, die im Vergleich zu seiner Stammverbindung Caryophyllen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht . Dies macht es zu einer vielseitigen Verbindung sowohl in der synthetischen Chemie als auch in der Pharmakologie .
Wirkmechanismus
Target of Action
Caryophyllene oxide is a natural sesquiterpenoid that primarily targets the cannabinoid receptor type (CB2-R) . This receptor plays a crucial role in the body’s response to inflammation and pain . In addition to CB2-R, caryophyllene oxide also activates PPAR-α , a nuclear receptor that modulates lipid metabolism .
Mode of Action
Caryophyllene oxide interacts with its targets by acting as a selective activator. When it binds to the CB2-R, it triggers a series of cellular responses that result in analgesic (pain-relieving) and anti-inflammatory effects . Similarly, its interaction with PPAR-α leads to an increase in the transcription of fatty acid oxidation enzymes, thereby favorably modulating lipid metabolism .
Biochemical Pathways
The activation of CB2-R by caryophyllene oxide can lead to the inhibition of pro-inflammatory mediators, thereby reducing inflammation and pain . On the other hand, its activation of PPAR-α stimulates the NCOA4/FTH1/LC3 pathway , which is involved in ferritinophagy, a process that regulates iron metabolism . This can lead to downstream effects such as the production and accumulation of intracellular reactive oxygen species and lipid peroxidation .
Pharmacokinetics
Caryophyllene oxide has been found to significantly inhibit the activity of the CYP3A enzyme . This enzyme is involved in the metabolism of many drugs, and its inhibition by caryophyllene oxide may affect the pharmacokinetics of these substances .
Result of Action
The activation of CB2-R and PPAR-α by caryophyllene oxide results in a variety of cellular effects. These include analgesic and anti-inflammatory effects , as well as changes in lipid metabolism and iron homeostasis . These effects make caryophyllene oxide a potential therapeutic agent for conditions such as pain, inflammation, and disorders of lipid metabolism and iron homeostasis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Caryophyllene oxide is involved in a variety of chemical transformations and biological activities . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Caryophyllene oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Caryophyllene oxide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Caryophyllene oxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Caryophyllene oxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Caryophyllene oxide and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Caryophyllenoxid kann durch Oxidation von Caryophyllen mit Oxidationsmitteln wie m-Chlorperoxybenzoesäure (m-CPBA) oder Wasserstoffperoxid in Gegenwart eines Katalysators synthetisiert werden . Die Reaktion findet in der Regel unter milden Bedingungen statt, wodurch hohe Ausbeuten und Reinheit sichergestellt werden .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Caryophyllenoxid häufig aus natürlichen Quellen durch Wasserdampfdestillation oder Lösungsmittelextraktion gewonnen. Die extrahierte Verbindung wird dann mit chromatographischen Techniken gereinigt, um eine hohe chemische Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: Caryophyllenoxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es zurück zu Caryophyllen oder anderen reduzierten Formen umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, um O-, N- und S-Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: m-Chlorperoxybenzoesäure (m-CPBA), Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).
Substitution: Verschiedene Nucleophile unter milden Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate mit potenziellen biologischen Aktivitäten wie entzündungshemmenden und krebshemmenden Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Caryophyllene: The parent compound of caryophyllene oxide, known for its anti-inflammatory and analgesic properties.
Humulene: Another sesquiterpene with similar biological activities.
Bisabolol: A sesquiterpene alcohol with anti-inflammatory and antimicrobial properties.
Uniqueness: Caryophyllene oxide is unique due to its epoxide functional group, which imparts distinct chemical reactivity and biological activities compared to its parent compound, caryophyllene . This makes it a versatile compound in both synthetic chemistry and pharmacology .
Eigenschaften
IUPAC Name |
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEQFIOZRFFVFW-RGCMKSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051586 | |
| Record name | (-)Carophyllene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine colorless crystals; [MSDSonline], Colourless solid; Sweet fruity aroma | |
| Record name | beta-Caryophyllene epoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | beta-Caryophyllene oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in fat, Soluble (in ethanol) | |
| Record name | beta-Caryophyllene oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1139-30-6 | |
| Record name | Caryophyllene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-beta-Caryophyllene epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-, (1R,4R,6R,10S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)Carophyllene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1R*,4R*,6R*,10S*)]-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CARYOPHYLLENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XU9K448U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-BETA-CARYOPHYLLENE EPOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of caryophyllene oxide?
A1: Caryophyllene oxide has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol.
Q2: Which analytical techniques are commonly used to characterize and quantify caryophyllene oxide?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identification and quantification of caryophyllene oxide in complex mixtures like essential oils. [, , ] Gas chromatography with flame ionization detection (GC-FID) is also utilized for quantification purposes. []
Q3: How stable is caryophyllene oxide under different conditions?
A3: Caryophyllene oxide can be susceptible to degradation at high temperatures, as observed during steam distillation, which can lead to underestimation of its content in essential oils when using methods like the European Brewery Convention (EBC) method. [] Alternative methods like headspace-trap GC-MS are considered more suitable for analyzing thermolabile compounds like caryophyllene oxide. []
Q4: What are some notable biological activities associated with caryophyllene oxide?
A4: Caryophyllene oxide displays a range of biological activities, including:
- Insecticidal activity: Demonstrated against various insects, including house dust mites (Dermatophagoides farinae and D. pteronyssinus), [] the cigarette beetle (Lasioderma serricorne), [] the maize weevil (Sitophilus zeamais), and the red flour beetle (Tribolium castaneum). []
- Antifungal activity: Effective against various fungal species, including Fusarium moniliforme, Rhizoctonia solani, and Helminthosporium oryzae. []
- Anti-inflammatory activity: Shown to inhibit nitric oxide (NO) production. []
- Antioxidant activity: Demonstrates free radical scavenging ability and inhibition of intracellular DCFH oxidation induced by tert-butylhydroperoxide. [, ]
- Antimicrobial activity: Active against both Escherichia coli and Staphylococcus aureus. []
- Local anesthetic activity: Reduces electrically evoked contractions in a rat phrenic hemidiaphragm preparation and increases the number of stimuli needed to provoke a conjunctival reflex in rabbits. []
Q5: How does caryophyllene oxide exert its insecticidal effects?
A5: While the exact mechanisms of action are not fully elucidated, studies suggest caryophyllene oxide exhibits both contact and repellent activities against insects. [, ]
Q6: Which compound contributes significantly to the anti-inflammatory and antioxidant activities of Tanacetum vulgare essential oil?
A6: Research suggests that caryophyllene oxide plays a crucial role in the antioxidant activity of Tanacetum vulgare essential oil, along with α-pinene. []
Q7: Does caryophyllene oxide show potential as an anti-aging agent?
A7: A study indicated that essential oil from Acca sellowiana (Feijoa) stems, rich in caryophyllene oxide, exhibited inhibitory effects against enzymes implicated in aging, including acetylcholinesterase, β-secretase, collagenase, elastase, and tyrosinase. [] Molecular docking studies further supported the potential of caryophyllene oxide as an anti-aging agent. []
Q8: How does the structure of caryophyllene oxide relate to its biological activity?
A8: While caryophyllene oxide exhibits various activities, its precursor, β-caryophyllene, often displays similar, though sometimes weaker, effects. [, , ] This suggests that the epoxide group in caryophyllene oxide plays a significant role in enhancing its biological activities. Further research is necessary to fully comprehend the structure-activity relationship and optimize its therapeutic potential.
Q9: What is the impact of the double bond at C6 on the locomotor-reducing activity of zerumbone derivatives?
A9: Studies on zerumbone derivatives, synthesized from the sesquiterpene zerumbone, have shown that the presence of the double bond at C6 is crucial for their locomotor-reducing effects. [] Absence or modification of this double bond weakens the observed activity. []
Q10: Can caryophyllene oxide be metabolized by microorganisms?
A10: Yes, Aspergillus niger TBUYN-2 can biotransform caryophyllene oxide into (-)-caryophyllene-12-oic acid and (-)-caryophyllene-6,7,12-triol, both identified as novel compounds. []
Q11: What are some potential applications of caryophyllene oxide based on its biological properties?
A11: The diverse bioactivities of caryophyllene oxide make it a promising candidate for various applications, including:
- Development of bio-insecticides: Its insecticidal properties, particularly against agricultural pests and house dust mites, highlight its potential as a natural and safer alternative to synthetic insecticides. [, , ]
- Food preservation: Its antifungal properties suggest potential applications in food preservation, preventing spoilage and extending shelf life. [, ]
- Pharmaceutical formulations: Its anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation for potential use in pharmaceutical formulations targeting various conditions. []
Q12: Can caryophyllene oxide be used in cosmetic formulations?
A12: Its presence in essential oils used in cosmetics and its potential anti-aging and tyrosinase inhibitory activities suggest its possible use in cosmetic formulations, particularly for anti-aging and skin-lightening products. [, ]
Q13: What is known about the toxicity of caryophyllene oxide?
A13: While caryophyllene oxide generally exhibits a good safety profile, further studies are needed to comprehensively assess its toxicity, particularly concerning long-term exposure and potential adverse effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


